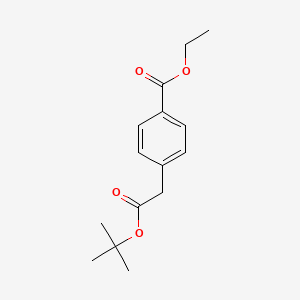

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a tert-butoxycarbonylmethyl group attached to the benzoic acid moiety, with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate typically involves the reaction of 4-aminomethyl benzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydrogen carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate undergoes various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: Reduction of the ester group using reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 4-Tert-butoxycarbonylmethyl-benzoic acid.

Reduction: 4-Tert-butoxycarbonylmethyl-benzyl alcohol.

Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester group is cleaved by nucleophilic attack, leading to the formation of the corresponding carboxylic acid. The tert-butoxycarbonyl group can also be removed under acidic conditions, revealing the underlying amine group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(tert-Butoxycarbonyl)amino methyl-3-methylbenzoic acid

- 4-((tert-Butoxycarbonyl)(methyl)amino)methylbenzoic acid

Uniqueness

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the tert-butoxycarbonyl group provides steric hindrance, making it less susceptible to certain reactions compared to similar compounds.

Biologische Aktivität

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, also known as tert-butyl 4-(ethoxycarbonyl)phenyl acetate, is an organic compound with potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals and agrochemicals. This article reviews the available literature on the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group and an ethoxycarbonyl group attached to a benzene ring, which may influence its solubility and reactivity.

Biological Activity

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays demonstrate the ability of the compound to donate electrons or hydrogen atoms to neutralize free radicals.

2. Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies using MTT assays revealed that this compound induces apoptosis in cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis via caspase activation |

| HeLa | 18 | Mitochondrial membrane disruption |

Case Studies

Case Study 1: Anticancer Activity

A study published in December 2023 explored the anticancer properties of various phenolic compounds, including derivatives of tert-butyl phenols. The ethyl acetate fraction containing these compounds was found to significantly increase apoptotic markers in treated cancer cells compared to untreated controls. This highlights the potential of this compound as a candidate for further development in cancer therapy .

Case Study 2: Antioxidant Efficacy

Another investigation demonstrated that extracts rich in phenolic compounds exhibited strong antioxidant activity, correlating with their ability to protect against oxidative damage in cellular models. The study suggested that the structural features of these compounds contribute to their radical scavenging abilities .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage.

- Apoptotic Pathways: Induction of apoptosis involves mitochondrial pathways leading to caspase activation.

- Cell Cycle Arrest: Some studies suggest that this compound may interfere with cell cycle progression in cancerous cells.

Eigenschaften

IUPAC Name |

ethyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-5-18-14(17)12-8-6-11(7-9-12)10-13(16)19-15(2,3)4/h6-9H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYHQAXMOUVNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.